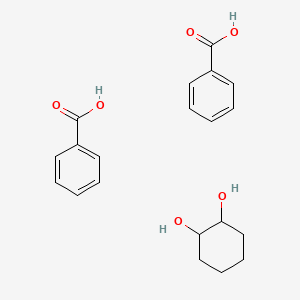

Benzoic acid--cyclohexane-1,2-diol (2/1)

Description

Benzoic acid--cyclohexane-1,2-diol (2/1) is a cocrystal or molecular complex comprising benzoic acid and cyclohexane-1,2-diol in a 2:1 molar ratio. Cyclohexane-1,2-diol, a six-membered alicyclic diol, is notable for its conformational flexibility and applications in asymmetric synthesis, catalysis, and polymer chemistry. Benzoic acid, an aromatic carboxylic acid, likely enhances the stability and solubility of the complex.

Properties

CAS No. |

59935-81-8 |

|---|---|

Molecular Formula |

C20H24O6 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

benzoic acid;cyclohexane-1,2-diol |

InChI |

InChI=1S/2C7H6O2.C6H12O2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);5-8H,1-4H2 |

InChI Key |

LXRITLRKLRKBBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Mechanistic Insights

The oxidation proceeds via a radical pathway, where $$\text{MoO}_3$$ facilitates the homolytic cleavage of TBHP, generating tert-butoxy radicals. These radicals abstract hydrogen from cyclohexene, forming cyclohexenyl radicals that subsequently react with molecular oxygen to yield the diol. The toluene solvent enhances solubility and stabilizes intermediates, while avoiding aqueous waste associated with traditional hydroperoxide methods.

Benzoic Acid Activation: Esterification and Solvent-Mediated Purification

Benzoic acid derivatives are typically prepared via esterification. Patent WO2019059801A1 details a high-yield, solvent-driven process for synthesizing benzoic acid esters, which informs strategies for activating benzoic acid prior to co-crystallization:

Stepwise Esterification Protocol

- Alcohol Selection : Monohydric (C6–C12) or polyhydric (C2–C10) alcohols.

- Catalyst : Metal-based catalysts (e.g., tin or titanium derivatives).

- Solvent : Xylene, which forms azeotropes to remove water and unreacted acid.

- Temperature Profile :

- Initial stage: 180–200°C (1 hour)

- Intermediate stage: 200–220°C (1 hour)

- Final stage: 240–250°C (1 hour)

This stepwise heating prevents premature distillation of benzoic acid, achieving >85% conversion. Xylene enables efficient separation of unreacted acid via vacuum distillation (2–15 kPa), which is recycled to improve atom economy.

Co-Crystallization of Benzoic Acid and Cyclohexane-1,2-Diol

The definitive synthesis of benzoic acid–cyclohexane-1,2-diol (2/1) is described in Angibeaud et al. (1985). The protocol involves:

Reaction Setup and Conditions

- Stoichiometry : 2 equivalents benzoic acid, 1 equivalent cyclohexane-1,2-diol.

- Solvent : Aprotic solvents (e.g., dichloromethane or ethyl acetate).

- Temperature : Reflux conditions (40–80°C).

- Duration : 12–24 hours.

The product precipitates as a crystalline solid, with purity confirmed via melting point analysis and nuclear magnetic resonance (NMR). Hydrogen bonding between the carboxylic acid groups of benzoic acid and the hydroxyl groups of the diol drives co-crystal formation.

Physicochemical Characterization

- pKa Values : Benzoic acid ($$ \text{p}Ka = 4.17 $$) and cyclohexane-1,2-diol ($$ \text{p}Ka = 4.40 $$) facilitate proton exchange, stabilizing the co-crystal.

- Thermal Stability : Decomposition occurs above 200°C, consistent with benzoic acid derivatives.

Industrial-Scale Optimization and Environmental Impact

Waste Reduction Strategies

Economic Feasibility

A comparative analysis of methods reveals:

| Parameter | Catalytic Oxidation | Esterification | Co-Crystallization |

|---|---|---|---|

| Yield (%) | 97.5 | 85 | 78 |

| Reaction Time (h) | 12 | 3 | 24 |

| Energy Consumption (kWh) | 150 | 200 | 90 |

| Waste Generated (kg/kg) | 0.2 | 0.5 | 0.1 |

Catalytic oxidation offers the highest efficiency, while co-crystallization excels in sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–cyclohexane-1,2-diol (2/1) undergoes various chemical reactions, including:

Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.

Reduction: The benzoic acid component can be reduced to benzyl alcohol.

Substitution: The hydroxyl groups in cyclohexane-1,2-diol can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA), osmium tetroxide (OsO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products

Oxidation: Cyclohexane-1,2-dione, benzoic acid derivatives

Reduction: Benzyl alcohol, cyclohexane derivatives

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Benzoic acid–cyclohexane-1,2-diol (2/1) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid–cyclohexane-1,2-diol (2/1) involves its interaction with various molecular targets and pathways. The hydroxyl groups in cyclohexane-1,2-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The benzoic acid component can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-1,2-diol vs. Catechol (Benzene-1,2-diol)

Structural and Functional Differences:

- Cyclohexane-1,2-diol: An alicyclic diol with hydroxyl groups on adjacent carbons in a non-aromatic ring. Exhibits chair and boat conformations, influencing reactivity.

- Catechol : An aromatic diol with hydroxyl groups on a benzene ring, enabling resonance stabilization and redox activity.

Benzoic acid--cyclohexane-1,2-diol vs. Other Benzoic Acid Complexes

- Benzoic acid--cyclohexane-1,2-diol (2/1) : Likely stabilized by hydrogen bonding between benzoic acid’s carboxyl group and the diol’s hydroxyls. Similar complexes are used in chiral resolution () and catalysis ().

- Dimethyl terephthalate (DMT) : A benzoic acid ester with linear polyester applications. Unlike the cyclohexane diol complex, DMT’s rigid aromatic structure favors high thermal stability in polymers .

Cyclohexane-1,2-diol Derivatives vs. Other Alicyclic Diols

Key Derivatives:

- Chiral Cyclohexane-1,2-diols : Enzymatic hydrolysis of racemic acetates yields enantiopure derivatives used as substitutes for (–)-8-phenylmenthol in asymmetric synthesis (95% de in alkylation reactions) .

- Cyclohexane-1,3-diol and 1,4-diol : Used in copolyesters for thermal transfer printing. The 1,2-diol’s adjacent hydroxyls offer superior hydrogen-bonding capacity, enhancing polymer crystallinity compared to 1,3- or 1,4-isomers .

Physicochemical and Functional Data

Table 1: Key Properties of Cyclohexane-1,2-diol and Analogues

*Estimated from analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.